molecular formula C9H8BrNO4 B8533627 Methyl 4-(bromomethyl)-2-nitrobenzoate

Methyl 4-(bromomethyl)-2-nitrobenzoate

Cat. No.: B8533627
M. Wt: 274.07 g/mol
InChI Key: XPXVDIFFCJRUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(bromomethyl)-2-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of benzoic acid and is characterized by the presence of a bromomethyl group and a nitro group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(bromomethyl)-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-bromobenzoate to introduce the nitro group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as the nitrating agents .

Industrial Production Methods

In an industrial setting, the production of methyl 4-bromomethyl-2-nitrobenzoate may involve large-scale nitration reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)-2-nitrobenzoate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(bromomethyl)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromomethyl-2-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, influences the reactivity of the compound and can be reduced to an amino group under appropriate conditions .

Properties

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

methyl 4-(bromomethyl)-2-nitrobenzoate

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)7-3-2-6(5-10)4-8(7)11(13)14/h2-4H,5H2,1H3

InChI Key

XPXVDIFFCJRUCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CBr)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-methyl-2-nitro-benzoic acid methyl ester (108.5 g, 555.7 mmol) in acetonitrile (750 mL), was added NBS (97.9 g, 550.1 mmol). The mixture was heated to a gentle reflex with a 200 W light bulb on for 5.5 hours. The solvent was evaporated, and the residue was dissolved in ethyl acetate (1500 mL). The solution was washed with water (2×600 mL) and brine (300 mL), dried over magnesium sulfate, and concentrated to give a brown oil. To the oil, was added t-butyl methyl ether (300 mL). The mixture was heated at 70° C. for 15 minutes. The mixture was allowed to cool to about 53° C. over one hour, then to 45° C., and then at 20-25° C., while blowing nitrogen with a glass pipette overnight. The suspension was filtered via a medium pore-sized funnel. The solid was washed with a pre-cooled 10° C. mixed solvent of heptane/MTBE (1/2 vol/vol) and suction dried in hood overnight to give 4-bromomethyl-2-nitro-benzoic acid methyl ester as an off-white solid (66 g, 43% yield). The solid was used in the next step without further purification.
Quantity
108.5 g
Type
reactant
Reaction Step One
Name
Quantity
97.9 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

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